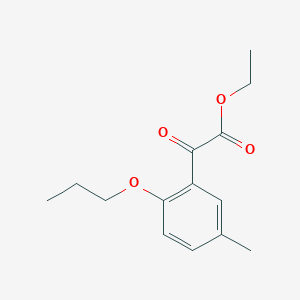

Ethyl 5-methyl-2-n-propoxybenzoylformate

Description

Ethyl 5-methyl-2-n-propoxybenzoylformate is a benzoylformate ester derivative characterized by a propoxy substituent at the 2-position and a methyl group at the 5-position of the benzene ring. This compound belongs to the broader class of aromatic esters, which are widely utilized in organic synthesis, pharmaceutical intermediates, and agrochemical research. Its structure combines ester functionality with alkoxy and alkyl substituents, which may influence its reactivity, solubility, and stability compared to simpler esters.

Properties

IUPAC Name |

ethyl 2-(5-methyl-2-propoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-8-18-12-7-6-10(3)9-11(12)13(15)14(16)17-5-2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYZATSIMZGSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-n-propoxybenzoylformate typically involves the esterification of 5-methyl-2-n-propoxybenzoic acid with ethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of Ethyl 5-methyl-2-n-propoxybenzoylformate may involve large-scale esterification processes using continuous reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. The process may also include purification steps, such as distillation, to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-n-propoxybenzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: The oxidation of Ethyl 5-methyl-2-n-propoxybenzoylformate can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions may produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

-

Drug Synthesis :

- Ethyl 5-methyl-2-n-propoxybenzoylformate is utilized in the synthesis of various pharmaceutical compounds. Its functional groups can facilitate the formation of complex structures required in drug development.

-

Biological Interaction Studies :

- The compound has been studied for its reactivity with biological molecules, making it a candidate for exploring interactions that can lead to the development of new therapeutic agents. For instance, research has indicated potential applications in targeting specific enzymes or receptors due to its structural characteristics.

-

Analytical Chemistry :

- It serves as a reagent in analytical chemistry for the detection and quantification of other compounds. Its unique properties allow it to form derivatives that can be analyzed using various spectroscopic methods.

-

Material Science :

- Ethyl 5-methyl-2-n-propoxybenzoylformate can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.

Case Study 1: Drug Development

In a study focused on drug synthesis, researchers utilized ethyl 5-methyl-2-n-propoxybenzoylformate as a key intermediate in the production of novel anti-inflammatory agents. The compound's ability to undergo various chemical transformations allowed for the efficient synthesis of target molecules with enhanced biological activity.

Case Study 2: Interaction with Enzymes

A research project investigated the interaction between ethyl 5-methyl-2-n-propoxybenzoylformate and specific enzymes involved in metabolic pathways. The findings suggested that this compound could inhibit certain enzymatic activities, indicating its potential use as a lead compound in drug design aimed at metabolic disorders.

Mechanism of Action

The mechanism by which Ethyl 5-methyl-2-n-propoxybenzoylformate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 5-methyl-2-n-propoxybenzoylformate, comparisons are drawn with analogous esters and benzoylformate derivatives based on synthesis, functional groups, and applications.

Table 1: Key Features of Ethyl 5-methyl-2-n-propoxybenzoylformate and Analogues

Key Findings:

Structural Complexity: Ethyl 5-methyl-2-n-propoxybenzoylformate shares structural motifs with Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, such as ester and alkoxy groups. However, the latter incorporates a diphenyl-alkyne backbone, enhancing rigidity and crystallinity, which facilitates structural analysis via X-ray diffraction .

Synthetic Accessibility: Unlike Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (synthesized via a well-documented one-pot lithiation and quenching protocol ), the synthetic route for Ethyl 5-methyl-2-n-propoxybenzoylformate remains unclear in the literature, limiting reproducibility.

Commercial Viability : Both Ethyl 5-methyl-2-n-propoxybenzoylformate and methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylate are discontinued, suggesting niche research applications or challenges in scalability .

Biological Relevance: Natural esters from Dicranoloma reflexum highlight the diversity of ester functionalities in bioactive contexts, though synthetic derivatives like Ethyl 5-methyl-2-n-propoxybenzoylformate may offer tailored properties for drug discovery.

Biological Activity

Ethyl 5-methyl-2-n-propoxybenzoylformate is a compound that has garnered attention in the fields of medicinal and agricultural chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Ethyl 5-methyl-2-n-propoxybenzoylformate is characterized by its unique molecular structure, which includes an ethyl group, a methyl group, and a propoxy group attached to a benzoylformate moiety. This configuration contributes to its bioactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of Ethyl 5-methyl-2-n-propoxybenzoylformate has been investigated in various contexts, including its efficacy as an agrochemical and its potential therapeutic applications.

- Anticancer Activity : Preliminary studies indicate that compounds similar to Ethyl 5-methyl-2-n-propoxybenzoylformate may exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of benzoylformates have shown selective toxicity towards breast cancer cells, suggesting a mechanism that could be explored for therapeutic development .

- Agrochemical Potential : The compound has been evaluated for its effectiveness against agricultural pests. Research indicates that similar compounds can disrupt pest metabolism, leading to increased mortality rates in target species.

- Enzymatic Activity : Ethyl 5-methyl-2-n-propoxybenzoylformate may also influence enzymatic pathways. Studies have shown that related compounds can act as inhibitors or activators of specific enzymes involved in metabolic processes, which could be harnessed for both medicinal and agricultural purposes .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of benzoylformate derivatives revealed that certain structural modifications led to enhanced potency against various cancer cell lines. The study found that Ethyl 5-methyl-2-n-propoxybenzoylformate exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Agrochemical Applications

In field trials assessing the effectiveness of Ethyl 5-methyl-2-n-propoxybenzoylformate as an insecticide, results showed a marked reduction in pest populations when applied at specified concentrations. The compound demonstrated a favorable safety profile for non-target organisms, indicating its potential for sustainable agricultural practices.

Table 1: Biological Activity Summary

Research Findings

Recent investigations into the biological mechanisms underlying the activity of Ethyl 5-methyl-2-n-propoxybenzoylformate suggest several pathways through which it exerts its effects:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

- Metabolic Disruption in Pests : The compound may interfere with key metabolic processes in pests, leading to their mortality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.